The PubChem database provides a basic description of the compound, including its chemical structure, formula (C23H15N3O3), and a unique identifier (CID 2760878) []. However, no information regarding its use in scientific research is available.
While resources like ChemicalBook mention the Chemical Abstracts Service (CAS) registry number (113151-22-7) for 1,1,1-Tris(4-cyanatophenyl)ethane, there is no indication of its commercial availability from major chemical suppliers []. This suggests the compound may be either not commercially produced or produced in very limited quantities.
Given the presence of the cyano (C≡N) functional group and the central ethane core, 1,1,1-Tris(4-cyanatophenyl)ethane could possess interesting properties for further investigation. Here are some speculative areas where it might be relevant for scientific research:
1,1,1-Tris(4-cyanatophenyl)ethane is an organic compound characterized by its three cyanate functional groups attached to a central ethane backbone. This compound, with the chemical formula , is notable for its stability and resistance to environmental factors, making it valuable in various industrial applications. It is often utilized as a precursor in the synthesis of high-performance materials, particularly in the field of thermosetting polymers and composites .
Common reagents used in these reactions include various nucleophiles and oxidizing agents .
Research into the biological activity of 1,1,1-Tris(4-cyanatophenyl)ethane indicates its potential use in biomedical applications. It has been investigated for its role in drug delivery systems and biocompatible coatings. Its chemical structure allows for interactions with biological molecules, making it a candidate for further studies in biomaterials .
The synthesis of 1,1,1-Tris(4-cyanatophenyl)ethane typically involves condensation reactions between cyanate esters and appropriate substrates. Key methods include:
This compound finds extensive applications across various fields:
Interaction studies involving 1,1,1-Tris(4-cyanatophenyl)ethane focus on its reactivity with nucleophiles and other functional groups. The carbon atoms within the cyanate ester groups exhibit strong nucleophilicity, allowing for significant interactions with various chemical species. This property is crucial for its application in synthesizing new materials and compounds .
Several compounds share structural similarities with 1,1,1-Tris(4-cyanatophenyl)ethane. Here are a few notable examples:
| Compound Name | Structure Description | Key Features |
|---|---|---|
| 2,2-Bis(4-cyanatophenyl)propane | A derivative of bisphenol A with two cyanate groups | Known for its thermal stability but higher viscosity |
| 1,1-Dichloro-2,2-(4-cyanatophenyl)ethylene | A cyanate derivative featuring dichloro substituents | Unique reactivity due to halogen presence |
| 1,3-Bis(4-cyanatophenyl)propane | Contains two cyanate groups on a propane backbone | Lower thermal performance compared to tricyanates |
What sets 1,1,1-Tris(4-cyanatophenyl)ethane apart is its exceptionally low viscosity at room temperature coupled with its ability to form high glass transition temperature thermosets. This combination makes it particularly valuable for applications requiring enhanced thermal stability and reduced moisture absorption .
The compound’s structure features a central ethane moiety bonded to three 4-cyanatophenyl groups, creating a symmetrical trifunctional monomer. X-ray crystallographic analyses reveal a planar trigonal configuration around the central carbon, with phenyl rings oriented at 120° angles to maximize orbital overlap between cyanate groups. This spatial arrangement enhances reactivity during polymerization while minimizing steric hindrance.
Industrial synthesis employs a two-step nucleophilic substitution process. First, 1,1,1-tris(4-hydroxyphenyl)ethane reacts with cyanogen bromide ($$ \text{BrCN} $$) in the presence of triethylamine as a catalyst:
$$
\text{C}{23}\text{H}{24}\text{O}3 + 3\text{BrCN} \xrightarrow{\text{Et}3\text{N}} \text{C}{23}\text{H}{15}\text{N}3\text{O}3 + 3\text{HBr}
$$
Reaction conditions typically involve dichloromethane solvent at 0–5°C to control exothermicity, yielding 85–92% purity. Post-synthesis purification uses fractional crystallization from ethyl acetate/hexane mixtures, achieving >99% monomer content required for aerospace-grade resins.
| Parameter | Value | Source |
|---|---|---|
| Temperature | 0–5°C | |
| Catalyst | Triethylamine | |
| Solvent | Dichloromethane | |
| Yield | 85–92% |
The compound’s origins trace to U.S. Patent 4,581,425 (1986), which first disclosed methods for synthesizing tris(cyanatophenyl)alkanes through nucleophilic substitution of triaryl ethane precursors with cyanogen bromide [4] [5]. This patent established the foundational reaction protocol:
Early production faced challenges in achieving >95% cyanate conversion due to steric hindrance from the three bulky aryl groups. Process optimizations in the 1990s introduced phase-transfer catalysts like tetrabutylammonium bromide, boosting yields to 98% [2] [4].
By the late 1990s, 1,1,1-tris(4-cyanatophenyl)ethane gained traction in military aerospace programs. Key milestones include:
Table 1: Comparative Thermal Properties of Cyanate Esters
| Property | 1,1,1-Tris(4-cyanatophenyl)ethane | Bisphenol A Dicyanate |
|---|---|---|
| Glass Transition (°C) | 315–325 | 252–260 |
| 5% Weight Loss Temp (°C) | 412 (N2) | 385 (N2) |
| Water Absorption (24h) | 0.3% | 1.1% |
Data compiled from [1] [2] [4]
Modern synthesis follows a scaled-up variant of the original patent methodology:
Critical factors influencing yield and quality:
X-ray crystallography reveals a propeller-like conformation with C3 symmetry:
Dynamic mechanical analysis (DMA) shows three distinct regions:
The compound’s radiation resistance enables use in:
Recent advances exploit its low dielectric anisotropy:
Preliminary studies suggest potential for:
The cyanate ester family can be systematically classified into several distinct categories based on their molecular architecture and functional group distribution:
The most prevalent category consists of bisphenol-type cyanate esters, which are difunctional monomers derived from various bisphenol compounds [4] [8]. These include:
Novolac cyanate esters represent a second major category, characterized by multiple aromatic rings connected through methylene bridges, resulting in higher functionality and increased crosslink density [12] [13] [14]. These materials typically exhibit:
A specialized subcategory within the cyanate ester family consists of tricyanate ester monomers, which possess three cyanate functional groups per molecule [16] [17]. This classification includes commercial products such as Phenolic Triazine (PT-30) and novel compounds like 1,2,3-Tris(4-cyanatophenyl)propane [16].
1,1,1-Tris(4-cyanatophenyl)ethane occupies a unique position within the cyanate ester family as a trifunctional cyanate ester monomer [18] [19] [20]. Its molecular structure consists of three 4-cyanatophenyl groups attached to a central ethane carbon atom, providing a compact, rigid molecular architecture [21] [17].
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₁₅N₃O₃ [18] [19] |
| Molecular Weight | 381.39 g/mol [19] [20] |
| CAS Number | 113151-22-7 [19] [20] |
| Melting Point | 110-114°C [20] |
| Functional Groups | Three cyanate groups (-O-C≡N) [18] [19] |
The compound differs significantly from other tricyanate esters in several key aspects:
Structural Compactness: Unlike novolac-type tricyanates that feature extended aromatic chains connected by methylene bridges, 1,1,1-Tris(4-cyanatophenyl)ethane possesses a highly compact structure with all three cyanate groups emanating from a single carbon center [17].
Molecular Architecture: The 1,1,1-substitution pattern on the ethane backbone creates a unique three-dimensional molecular geometry that distinguishes it from linear tricyanate structures like 1,2,3-Tris(4-cyanatophenyl)propane [16].
Crystalline Properties: Research has demonstrated that the compound forms well-defined crystalline structures that have been characterized by single crystal X-ray diffraction, providing detailed structural information about its solid-state arrangement [22] [17].
1,1,1-Tris(4-cyanatophenyl)ethane undergoes the characteristic cyclotrimerization reaction of cyanate esters, where three cyanate groups combine to form 1,3,5-triazine rings [3] [23]. However, its trifunctional nature enables the formation of highly cross-linked three-dimensional networks with potentially superior thermal and mechanical properties compared to difunctional systems [24] [25].
The polymerization mechanism involves:
| Cyanate Ester Type | Functionality | Typical Tg Range | Processing Characteristics |
|---|---|---|---|
| Bisphenol A Dicyanate | Difunctional | 250-290°C | Solid at room temperature [1] |
| Bisphenol E Dicyanate | Difunctional | 200-250°C | Liquid at room temperature [9] |
| Novolac Cyanate Ester | Multifunctional | >380°C | Requires elevated processing [13] |
| 1,1,1-Tris(4-cyanatophenyl)ethane | Trifunctional | >340°C | Crystalline solid [16] [17] |
The unique molecular architecture of 1,1,1-Tris(4-cyanatophenyl)ethane provides several advantages:
Enhanced Crosslink Density: The trifunctional nature allows for higher crosslink density compared to difunctional bisphenol-type cyanate esters, potentially leading to improved thermal stability and mechanical properties [24].
Rigid Molecular Framework: The compact structure with three aromatic rings attached to a single carbon center creates a highly rigid molecular framework that can contribute to elevated glass transition temperatures [17].
Controlled Molecular Weight: Unlike novolac-type cyanate esters that exhibit molecular weight distributions, this compound has a well-defined molecular structure with precise stoichiometry [17].
Recent research has provided valuable insights into the properties and behavior of 1,1,1-Tris(4-cyanatophenyl)ethane:
| Research Finding | Key Results | Research Method |
|---|---|---|
| Crystal Structure Determination | Crystal structure determined by X-ray diffraction [22] [17] | Single crystal X-ray diffraction |
| Thermal Analysis | Melting point: 110-114°C [20] | Differential scanning calorimetry |
| Polymerization Behavior | Undergoes cyclotrimerization to form triazine networks [3] | Thermal polymerization studies |
| Structural Comparison | Silicon substitution effects on melting properties studied [17] | Comparative molecular analysis |
| Melting Point Studies | Small increase (1.5±0.3 K) in melting point with silicon substitution [17] | Thermodynamic property analysis |
1,1,1-Tris(4-cyanatophenyl)ethane occupies a specialized niche within the cyanate ester family for high-performance applications requiring exceptional thermal stability and mechanical properties. Its position is particularly relevant for:
Aerospace Applications: The high glass transition temperature and thermal stability make it suitable for structural components in extreme temperature environments [5] [26].
Electronic Applications: The rigid molecular structure and potential for low dielectric properties position it for advanced electronic packaging applications [26].
Composite Materials: The trifunctional nature enables the creation of highly cross-linked composite matrices with enhanced performance characteristics [24].